Compound Description: Nifedipine is a prominent calcium channel blocker widely used in treating hypertension and angina pectoris. [] It functions by inhibiting calcium influx through L-type calcium channels. [] Research has demonstrated its effectiveness in reducing blood pressure and alleviating symptoms associated with these conditions. []
Relevance: Nifedipine shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with dimethyl 4-(3-bromo-4-methoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds belong to the dihydropyridine class of calcium channel antagonists. [, , ] The primary structural difference lies in the substitution at the 4-position of the pyridine ring. While nifedipine bears a 2-nitrophenyl group, the target compound features a 3-bromo-4-methoxyphenyl substituent.
Compound Description: Nitrendipine, another significant dihydropyridine calcium channel blocker, demonstrates efficacy as an antihypertensive agent. [] It displays superior pharmacological activities, including coronary vasodilation, compared to symmetrically substituted 1,4-dihydropyridine derivatives. []
Relevance: Nitrendipine exhibits close structural similarity to dimethyl 4-(3-bromo-4-methoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the central 1,4-dihydropyridine ring system. [, ] The key distinction arises from the ester substituents at positions 3 and 5 of the dihydropyridine ring. Nitrendipine possesses an ethyl group at position 3 and a methyl group at position 5, whereas the target compound features methyl groups at both positions. Additionally, nitrendipine has a 3-nitrophenyl substituent at the 4-position, while the target compound has a 3-bromo-4-methoxyphenyl substituent.
Compound Description: Manidipine is a calcium channel blocker known for its antihypertensive properties, particularly effective in spontaneously hypertensive rats (SHR). [] Studies have shown that its (S)-(+)-enantiomer exhibits significantly higher potency than its (R)-(-)-isomer in reducing blood pressure. []
Relevance: Manidipine and dimethyl 4-(3-bromo-4-methoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the same chemical class: 1,4-dihydropyridine calcium channel antagonists. [] They both feature a dihydropyridine ring substituted with a 3-nitrophenyl group at the 4-position. The primary structural difference lies in the ester substituents at positions 3 and 5 of the dihydropyridine ring, which significantly influence their pharmacological properties.
Compound Description: NKY-722 is a water-soluble calcium antagonist exhibiting potent and long-lasting antihypertensive activity attributed to its slow-onset and long-lasting vasodilatory action. [] It demonstrates efficacy in both conscious and anesthetized models of hypertension. [, ]
Relevance: NKY-722 shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with dimethyl 4-(3-bromo-4-methoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, marking their shared classification as dihydropyridine calcium channel blockers. [, ] Despite structural differences, both compounds showcase antihypertensive properties, highlighting the significance of this core structure for such activity.
Compound Description: KW-3049 is a calcium channel antagonist demonstrating pronounced antihypertensive effects in spontaneously hypertensive rats (SHR). [] It effectively suppresses blood pressure elevation and exhibits potential in mitigating cardiac hypertrophy. []
Relevance: KW-3049 shares a close structural resemblance with dimethyl 4-(3-bromo-4-methoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, both belonging to the 1,4-dihydropyridine calcium channel antagonist class. [, ] The presence of a dihydropyridine ring with a meta-nitrophenyl substituent at the 4-position is a common feature. Variations in the substituents at positions 3 and 5 of the dihydropyridine ring contribute to their distinct pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.